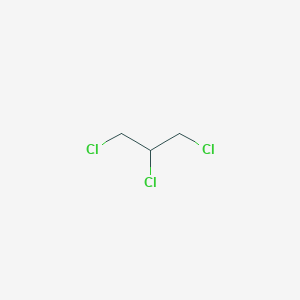
1,2,3-Trichloropropane
Cat. No. B165214
:
96-18-4
M. Wt: 147.43 g/mol
InChI Key: CFXQEHVMCRXUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06271376B1
Procedure details


2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol, 25 g) was filled into a dry reactor. Dry 1,2,3-trichloropropane (51.96 ml) was then added and the whole was stirred. Subsequently, tetramethylammonium chloride (0.29 mol, 31.25 g) and then POCl3 (0.54-0.81 mol, 124.9-83.28 g, 50.6-75.9 ml) were added. The reaction was heated at reflux temperature (about 115° C.) for 24 h. The reaction was then cooled to below 50° C., ice water (24.44 mol, 440.44 g) was added and the whole was kept below 55° C. Subsequently, the reaction was adjusted to a pH of between 6.5 and 7.0 using 50% strength NaOH (3.12 mol, 124.92 g, 163.3 ml) and the temperature was kept below 55° C. The reaction was stirred at between 50 and 60° C. for 30 min. Tetrahydrofuran (3.7 mol, 267.0 g, 300 ml) was then added. In order to remove undesired material, the whole mixture was filtered through Celite and the filter cake was then washed with ethyl acetate (20.5 mol, 1806.58 g, 2002.86 ml) for subsequent extraction. The organic phase (tetrahydrofuran and ethyl acetate) was washed 3 times with water (5.57 mol, 100.32 g, 100.32 1), dried over NaHCO3 and filtered. Ethyl acetate was removed by vacuum distillation. Hexane (0.77 mol, 66.14 g, 100.36 ml) was then added to the residual organic material, and the whole was cooled to below 10° C., filtered and then dried at 50° C. in vacuo. The title product (0.09 mol, 15.71 g) was obtained as a slightly brownish solid, corresponding to a yield of about 65% based on 2,5-diamino-4,6-dihydroxypyrimidine employed.
Quantity
25 g
Type
reactant
Reaction Step One







[Compound]
Name
ice water
Quantity
440.44 g
Type
reactant
Reaction Step Six





Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[N:8]=[C:7](O)[C:6]([NH2:10])=[C:5](O)[N:4]=1.[Cl:12]CC(Cl)CCl.O=P(Cl)(Cl)Cl.[OH-].[Na+].O.CCCCCC>[Cl-].C[N+](C)(C)C.C(OCC)(=O)C.O1CCCC1>[NH2:2][C:3]1[N:8]=[C:7]([Cl:1])[C:6]([NH2:10])=[C:5]([Cl:12])[N:4]=1 |f:0.1,4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=NC(=C(C(=N1)O)N)O
|
Step Two
|
Name
|
|
|
Quantity
|
100.32 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
2002.86 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
51.96 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCl)Cl
|
Step Six
[Compound]
|
Name
|
ice water
|
|
Quantity
|
440.44 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
163.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Eight
|
Name
|
|
|
Quantity
|
100.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Nine
|
Name
|
|
|
Quantity
|
63.25 (± 12.65) mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
31.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to below 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 55° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 55° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at between 50 and 60° C. for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In order to remove undesired material
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the whole mixture was filtered through Celite
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over NaHCO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethyl acetate was removed by vacuum distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole was cooled to below 10° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)N)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.09 mol | |
| AMOUNT: MASS | 15.71 g | |
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
